molecular formula C9H12ClNO B1323171 4-Chloro-2-isopropoxyaniline CAS No. 99112-07-9

4-Chloro-2-isopropoxyaniline

Cat. No. B1323171
CAS RN: 99112-07-9
M. Wt: 185.65 g/mol
InChI Key: IIBDGXBTHGJVKQ-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropoxyaniline, also known as 4-chloro-2-(isopropoxy)aniline or ICA, is a chemical compound with the molecular formula C9H12ClNO. It has a molecular weight of 185.65 g/mol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-isopropoxyaniline is 1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Chloro-2-isopropoxyaniline is a liquid .

Scientific Research Applications

Nonlinear Optical Materials

4-Chloro-2-isopropoxyaniline: has been studied for its potential in creating nonlinear optical (NLO) materials. These materials are crucial for various optoelectronic applications, including laser technology, photonics, and communication technologies . The compound’s ability to form non-centrosymmetric structures makes it suitable for second harmonic generation, which is a key property of NLO materials.

Pharmaceutical Research

In the pharmaceutical industry, 4-Chloro-2-isopropoxyaniline can be utilized as a building block for the synthesis of various drugs. Its structure allows for the attachment of different functional groups, making it versatile for creating compounds with potential medicinal properties .

Material Science

This compound is also relevant in material science, particularly in the development of new organic single crystals. These crystals are lightweight, low-cost, and can be easily fabricated, offering significant advantages over inorganic counterparts for certain applications .

Chemical Synthesis

4-Chloro-2-isopropoxyaniline: serves as an intermediate in chemical synthesis processes. It can be used to create more complex molecules through various reactions, including coupling and substitution, which are fundamental in synthetic chemistry .

Analytical Chemistry

In analytical chemistry, 4-Chloro-2-isopropoxyaniline could be used as a standard or reagent in chromatographic methods or spectroscopy. Its well-defined structure and properties allow for accurate calibration and testing in analytical instruments .

Environmental Science

The compound’s derivatives are being explored for environmental monitoring, particularly in the detection of herbicides and their metabolites. Electrochemical sensors using these derivatives can provide sensitive and selective detection methods for environmental pollutants .

Pharmacology

In pharmacology, 4-Chloro-2-isopropoxyaniline may be involved in the study of drug action mechanisms. Its structural features can help in understanding the interaction between drugs and their targets, which is essential for drug design and development .

Biotechnology

Lastly, in biotechnology, this compound could be part of research into novel biosensors or bio-based materials. Its chemical properties might be harnessed to develop new biotechnological applications, such as enzyme immobilization or as a component in bioactive coatings .

properties

IUPAC Name

4-chloro-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBDGXBTHGJVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-isopropoxyaniline

Synthesis routes and methods I

Procedure details

A mixture of 2.55 g of 4-chloro-1-nitro-2-(propan-2-yloxy)benzene in 40 ml of acetic acid is heated at 50° C., and then 7 ml of water and 2.64 g of iron powder are added. The mixture is stirred for 1 h at 50° C., and then cooled to ambient temperature and filtered on Celite. The Celite is rinsed three times with 20 ml of methanol, and the filtrate is concentrated under reduced pressure. The residue is taken up in 50 ml of 1N sodium hydroxide and 50 ml of dichloromethane. The aqueous phase is extracted twice with 50 ml of dichloromethane. The combined organic phases are dried over anhydrous magnesium sulfate, filtered and then concentrated to dryness under reduced pressure, so as to obtain 2.25 g of 4-chloro-2-(propan-2-yloxy)aniline in the form of a green oil.
Quantity
2.55 g
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40 mL
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7 mL
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2.64 g
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Synthesis routes and methods II

Procedure details

To a solution of Compound 35A (1 g) in methanol (30 mL) was added Raney-Ni (0.05 g) and the resulting mixture was cooled at 0-5° C.; 98% hydrazine hydrate (1.5 mL) was dropped in at the same temperature and the suspension stirred at room temperature for 2 h. The catalyst was filtered off and the solvents evaporated in vacuo. The crude was dissolved in dichloromethane (100 mL) and washed with water (60 mL); the organic layer was dried over sodium sulphate and evaporated to dryness affording 0.78 g (90%) of the title product as a yellow oil.
Quantity
1 g
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30 mL
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solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

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